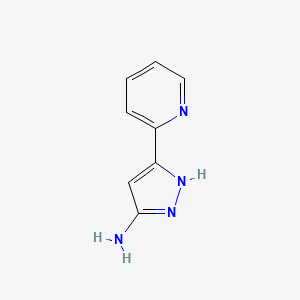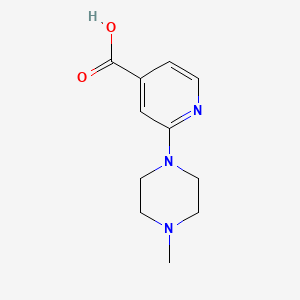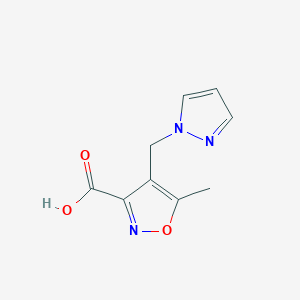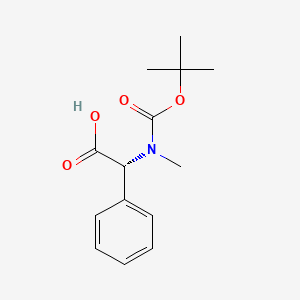
Boc-d-n-me-phg-oh
説明
“Boc-d-n-me-phg-oh” is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid”, “Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaR)-”, and “N-Boc-®-a-(MethylaMino)-benzeneacetic acid” among others .
Synthesis Analysis
The synthesis of “this compound” involves a multistep process. This includes the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 . The compound has a molecular weight of 265.30 g/mol .
Chemical Reactions Analysis
“this compound” is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 265.30 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
科学的研究の応用
1. Self-Assembled Nanostructures
Boc-d-n-me-phg-oh, as part of the diphenylalanine motif (Phe-Phe), has been studied for its potential in creating unique nanostructures. Research has highlighted the self-assembly of Boc-Phe-Phe into various morphologies like tubular, vesicular, or fibrillar structures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. The study of Phe-Phe motifs, including those with this compound, is key to developing new functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).
2. Ligand Affinity Studies
This compound has been implicated in studies involving ligand affinity, especially in the context of thrombin inhibition. For example, the N-terminal blocking group of thrombin-directed peptides, including Boc-D-Phe-Pro-Arg-OH, significantly impacts their binding affinity. This research contributes to the understanding of how minor changes in inhibitor structure can lead to significant reorganization of neighboring protein structures, which is essential for drug design (Nienaber, Mersinger, & Kettner, 1996).
3. Molecularly Imprinted Polymers
The use of this compound in molecularly imprinted polymers (MIPs) has been researched for specific sorption and recognition. Studies indicate that MIPs using Boc-L-Phe-OH as a template show preferential adsorption for certain molecules over their analogues, suggesting potential applications in selective sensing and separation technologies (Li, Huang, Zheng, Li, & Tong, 2008).
4. Anti-Apoptotic Protein Studies
Research into the properties of Boc-D-Lys-OH (BDLO) indicates that it can be used as a potential inhibitor of anti-apoptotic proteins, suggesting its application in chemotherapy. Such studies are crucial for the development of new drugs and treatment methods for cancer (Şaş, Yalçın, Ercan, & Kurt, 2020).
5. Photocatalysis Research
Research on (BiO)2CO3 (BOC) focuses on its photocatalysis properties. BOC is investigated for applications in fields like healthcare, photocatalysis, and supercapacitors. This research is significant in enhancing environmental pollution control and developing efficient photocatalytic materials (Ni, Sun, Zhang, & Dong, 2016).
Safety and Hazards
作用機序
Target of Action
Boc-D-N-Me-Phg-OH, also known as N-Boc-N-methyl-D-phenylglycine , is a derivative of phenylglycine . It is primarily used as a building block in solid-phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butoxycarbonyl) group in the compound serves as a protecting group for the amino acid during the synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific peptide being synthesized . As a building block in peptide synthesis, it can be part of many different peptides, each of which can be involved in different biochemical pathways .
Pharmacokinetics
As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetics would be significantly altered once it is incorporated into a peptide .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the peptides that it helps synthesize . The specific effects would depend on the function of the peptide in which the this compound is incorporated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the pH of the environment can affect the compound’s action, as the Boc group is removed under acidic conditions .
生化学分析
Biochemical Properties
Boc-d-n-me-phg-oh plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound acts as a substrate for these enzymes, facilitating the formation of specific peptide sequences . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . This modulation affects downstream signaling pathways, ultimately impacting cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes .
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447771 | |
| Record name | boc-d-n-me-phg-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-12-3 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-n-me-phg-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)
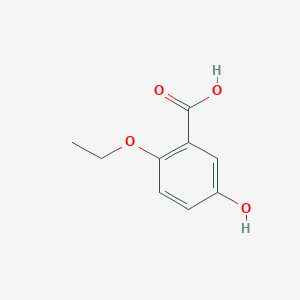


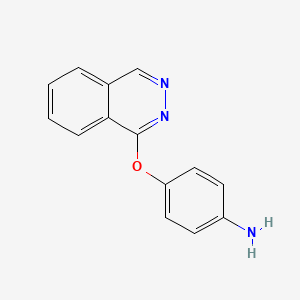


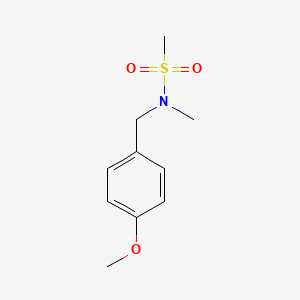
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
